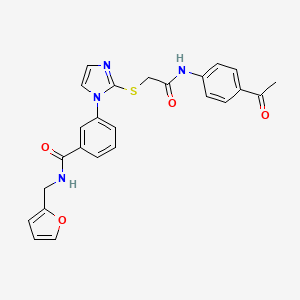
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antimicrobial Agents
Research on pyrazole derivatives, including those containing quinazoline and piperidine motifs, has shown significant antibacterial and antifungal activities. For example, compounds synthesized with similar structures have been evaluated for their in vitro antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest these compounds could serve as potential leads in developing new antimicrobial agents (Raju et al., 2016).
Antioxidant Properties
Derivatives of pyrazolopyridine, which share structural similarities, have been investigated for their antioxidant properties. Some compounds demonstrated the ability to protect DNA from damage induced by bleomycin, indicating their potential as antioxidants (Gouda, 2012).
Novel Synthetic Pathways
The synthesis of novel heterocyclic compounds, such as pyrano[4,3-d]thieno[2,3-b]pyridine derivatives, highlights innovative synthetic pathways that can be applied to similar compounds for research and therapeutic purposes. These pathways enable the creation of diverse molecules with potential biological activity (Paronikyan et al., 2016).
Antitubercular and Antifungal Activity
Some pyrazolyl-s-triazine derivatives have been synthesized and tested for their antitubercular and antifungal activities. This area of research indicates the potential of such compounds in treating infectious diseases caused by fungi and Mycobacterium tuberculosis (Syed et al., 2013).
Antihypertensive Agents
Compounds with a quinazoline ring system have been tested for their antihypertensive activity, demonstrating the potential of structurally similar compounds in the development of new treatments for hypertension (Takai et al., 1986).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-12-15(2)25(22-14)20-21-17-9-5-4-8-16(17)19(27)24(20)13-18(26)23-10-6-3-7-11-23/h12H,3-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTFVGQQDVLJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

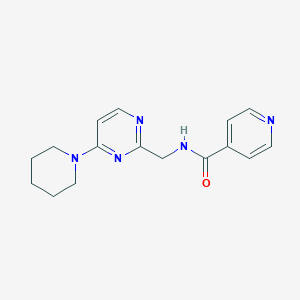
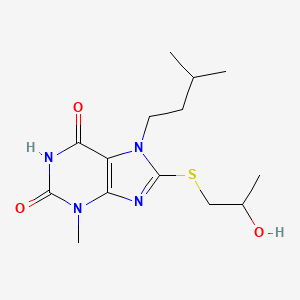
![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)
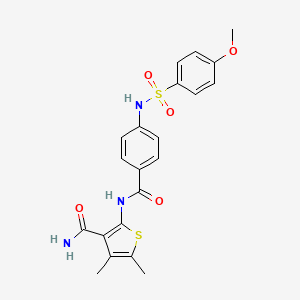
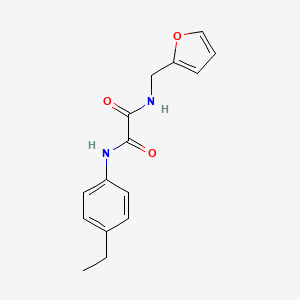

![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
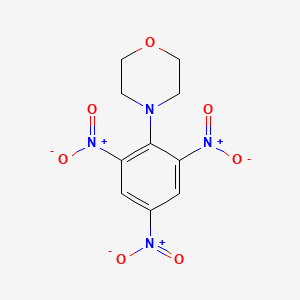
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
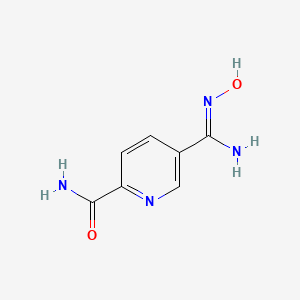
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
